Benzo[b]furan-3-carbonyl chloride
Overview
Description
“Benzo[b]furan-3-carbonyl chloride” is a chemical compound with the molecular formula C9H5ClO2 . It is used in laboratory settings and is not recommended for other uses . The compound is part of the benzo[b]furan family, which is a group of heterocyclic compounds that are widely distributed in naturally occurring and synthetic molecules .
Synthesis Analysis
The synthesis of benzo[b]furan derivatives has been a subject of extensive research due to their potential as therapeutic agents . Various synthetic protocols have been developed to create innovative molecules, including benzo[b]furan-3-carbonyl chloride .
Molecular Structure Analysis
The molecular structure of benzo[b]furan-3-carbonyl chloride consists of a benzofuran ring attached to a carbonyl chloride group . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings .
Chemical Reactions Analysis
The chemical reactivity of benzo[b]furans, including benzo[b]furan-3-carbonyl chloride, has been studied extensively . These compounds are important intermediates for the synthesis of a variety of useful and complex structures .
Scientific Research Applications
Anticancer Research
Benzo[b]furan derivatives have shown significant promise in anticancer research. The benzo[b]furan motif is being explored for its potential as a robust therapeutic option in treating various cancers. For example, compounds like BNC105 have been synthesized, which exhibit potent antitumor properties . The ability of benzo[b]furan-3-carbonyl chloride to interact with cancer cell lines through various mechanisms makes it a valuable compound in the synthesis of anticancer agents.
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of benzo[b]furan derivatives are well-documented. These compounds have been used to develop new drugs that combat microbial resistance, which is a growing global issue. The furan nucleus, integral to these compounds, plays a crucial role in the synthesis of novel antibacterial agents . Benzo[b]furan-3-carbonyl chloride serves as a key intermediate in creating these agents, providing a pathway to more effective and secure antimicrobial drugs.
Medicinal Chemistry
In medicinal chemistry, heterocyclic compounds like benzo[b]furan-3-carbonyl chloride are essential for developing innovative molecules. Their diverse physiological and pharmacological properties make them particularly intriguing for applications in drug discovery . The compound’s ability to form diverse intermolecular interactions with enzymes is crucial for the development of new medications.
Pharmaceutical Development
Approximately 60% of the top-selling drugs contain at least one heterocyclic nucleus, highlighting the importance of compounds like benzo[b]furan-3-carbonyl chloride in pharmaceutical development . Its structural versatility allows for the creation of drugs with specific actions and interactions within the human body.
Drug Discovery
The structure-activity relationship (SAR) is a critical aspect of drug discovery. Benzo[b]furan-3-carbonyl chloride’s diverse ring sizes and the ability to engage in various intermolecular interactions make it an excellent candidate for SAR studies . This facilitates the discovery of new drugs with optimized efficacy and reduced side effects.
Synthesis of Bioactive Molecules
Finally, benzo[b]furan-3-carbonyl chloride is instrumental in synthesizing bioactive molecules. Its reactivity allows chemists to create a wide array of compounds that can be tested for various biological activities, including anti-inflammatory, analgesic, and antiviral properties .
Mechanism of Action
Target of Action
Benzo[b]furan-3-carbonyl chloride, also known as Benzofuran-3-carbonyl chloride, is a compound that has been studied for its potential biological activities . . Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity .
Biochemical Pathways
For example, some benzofuran derivatives have been shown to exhibit antimicrobial activities, suggesting they may interfere with bacterial growth and replication pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects.
Action Environment
The action of Benzo[b]furan-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Benzo[b]furan-3-carbonyl chloride is classified as a skin corrosive/irritant and can cause serious eye damage . It reacts violently with water, and contact with water liberates toxic gas . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Future Directions
Research on benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, continues to be a focal point for extensive global research . Their diverse physiological and pharmacological properties make them particularly intriguing for applications in medicinal chemistry, material sciences, drug discovery, and the agrochemical and pharmaceutical industries .
properties
IUPAC Name |
1-benzofuran-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHWSRVMUQSCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515518 | |
Record name | 1-Benzofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-3-carbonyl chloride | |
CAS RN |
111964-21-7 | |
Record name | 1-Benzofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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